molecular formula C12H16ClNO3 B4699368 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide

2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide

Cat. No. B4699368
M. Wt: 257.71 g/mol
InChI Key: LKSALMMYRDCRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide, also known as clofencet or clofenciclan, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its ability to modulate the activity of certain ion channels and receptors.

Mechanism of Action

Clofencet acts as a positive allosteric modulator of GABA(A) receptors, which enhances the activity of these receptors in the presence of GABA. It binds to a specific site on the receptor, known as the benzodiazepine site, and increases the affinity of the receptor for GABA. This results in an increase in the opening of the chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Clofencet also acts as an agonist of the P2X7 receptor, which leads to the activation of downstream signaling pathways involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
Clofencet has been shown to have anxiolytic and sedative effects in animal models, which is consistent with its ability to modulate the activity of GABA(A) receptors. It has also been found to have anti-inflammatory effects, which is attributed to its ability to activate the P2X7 receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide in lab experiments is its ability to selectively modulate the activity of specific ion channels and receptors. This allows researchers to study the specific effects of these channels and receptors on cellular and physiological processes.
One limitation of using 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide on different cell types and tissues may vary, which can complicate the interpretation of experimental results.

Future Directions

For the use of 2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide include the development of novel compounds that target GABA(A) receptors and investigation of the role of P2X7 receptors in inflammation and immune response.

Scientific Research Applications

Clofencet is commonly used in scientific research to study the activity of certain ion channels and receptors. It has been shown to modulate the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability and anxiety. Clofencet has also been found to enhance the activity of the P2X7 receptor, which is involved in the regulation of inflammation and immune response.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-9(12(15)14-7-8-16-2)17-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSALMMYRDCRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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